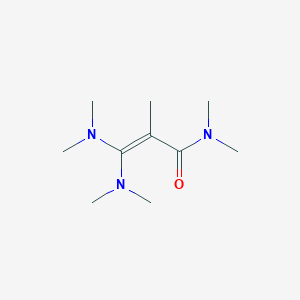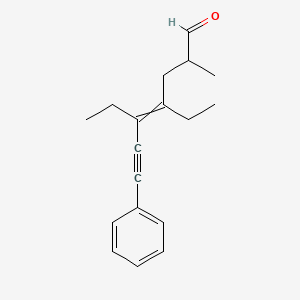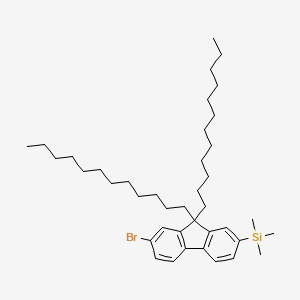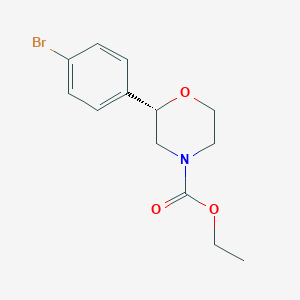![molecular formula C22H32B2N2O4 B12623237 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole CAS No. 942070-76-0](/img/structure/B12623237.png)
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole is a complex organic compound that features boron-containing dioxaborolane groups. These groups are known for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s structure includes an imidazole ring, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Boron Groups: The dioxaborolane groups can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Methylation: The final step involves the methylation of the imidazole nitrogen using methyl iodide under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole can undergo several types of chemical reactions:
Oxidation: The boron groups can be oxidized to form boronic acids.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The boron groups can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds and boronic acids.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The imidazole ring is a common motif in many biologically active molecules, making this compound useful in the synthesis of potential pharmaceuticals.
Medicine: Its derivatives may have applications in drug development, particularly in the design of enzyme inhibitors.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole exerts its effects depends on its application. In cross-coupling reactions, the boron groups facilitate the formation of carbon-carbon bonds via a palladium-catalyzed mechanism. In biological systems, the imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boron-containing imidazoles and dioxaborolanes. For example:
1-Methyl-2-phenyl-1H-imidazole: Lacks the boron groups and is less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar but lacks the additional boron group on the phenyl ring, making it less effective in certain synthetic applications.
The uniqueness of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole lies in its dual boron groups, which enhance its reactivity and versatility in organic synthesis.
Eigenschaften
CAS-Nummer |
942070-76-0 |
|---|---|
Molekularformel |
C22H32B2N2O4 |
Molekulargewicht |
410.1 g/mol |
IUPAC-Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole |
InChI |
InChI=1S/C22H32B2N2O4/c1-19(2)20(3,4)28-23(27-19)16-13-11-10-12-15(16)18-25-14-17(26(18)9)24-29-21(5,6)22(7,8)30-24/h10-14H,1-9H3 |
InChI-Schlüssel |
RVQGPRVXHKPPFV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=NC=C(N3C)B4OC(C(O4)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B12623183.png)

![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)



![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)

![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)

